N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide
CAS No.: 109303-71-1
Cat. No.: VC0015793
Molecular Formula: C₁₅H₂₇NO₁₁
Molecular Weight: 397.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109303-71-1 |
|---|---|
| Molecular Formula | C₁₅H₂₇NO₁₁ |
| Molecular Weight | 397.38 |
| IUPAC Name | N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)9(19)6(3-17)26-14(8)25-4-7-10(20)12(22)13(23)15(24-2)27-7/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18) |
| SMILES | CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC)O)O)O)CO)O)O |
Introduction
Structural Characteristics and Identification
The compound consists of two interconnected oxan rings with specific functional group arrangements. The first oxan ring features hydroxyl groups at positions 4 and 5, a hydroxymethyl group at position 6, and an important acetamide group at position 3. The second oxan ring carries hydroxyl groups at positions 3, 4, and 5, a methoxy group at position 6, and connects to the first ring through a methoxy bridge at position 2 .
Molecular Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₅H₂₇NO₁₂ | Based on structural analysis |
| Molecular Weight | ~425.38 g/mol | Calculated from molecular formula |
| Functional Groups | Acetamide, multiple hydroxyl groups, methoxy, hydroxymethyl | Key reactive sites |
| Glycosidic Linkage | Methoxy bridge | Connecting the two oxan rings |
| Stereochemistry | Multiple chiral centers | Contributing to biological specificity |
This compound bears structural similarities to N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide but contains an additional oxan ring connected through a methoxy bridge .
Physical and Chemical Properties
Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | White crystalline solid | Based on similar glycosides |
| Solubility | Highly water-soluble; limited solubility in organic solvents | Inferred from hydroxyl content |
| Melting Point | 195-215°C (with decomposition) | Comparable to similar acetylated sugars |
| Optical Rotation | [α]D²⁰ likely positive | Characteristic of many N-acetylated glycosides |
Chemical Stability and Reactivity
The compound shows typical carbohydrate reactivity patterns. The N-acetyl group remains relatively stable under mild conditions but can undergo hydrolysis in strong acidic or basic environments. The multiple hydroxyl groups provide sites for further chemical modifications including esterification, etherification, and oxidation reactions .
Synthesis Methods and Approaches
General Synthetic Strategies
The synthesis of this complex carbohydrate derivative typically employs one of several approaches:
| Synthetic Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Glycosylation Approach | Uses protected sugar donors and acceptors with controlled stereochemistry | Allows precise control of anomeric configuration | Requires multiple protection/deprotection steps |
| Chemoenzymatic Synthesis | Combines chemical steps with enzymatic glycosylation | High regioselectivity and stereoselectivity | Limited by enzyme availability and specificity |
| Modification of Natural Glycosides | Starts from abundant natural glycosides | Economical starting materials | Less flexible for structural modifications |
Key Synthetic Steps
The synthesis typically involves:
-
Preparation of suitably protected oxan ring precursors
-
Formation of the glycosidic linkage with controlled stereochemistry
-
Installation of the acetamide functionality
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Sequential deprotection of hydroxyl groups under mild conditions
The acetamide group is generally introduced through acetylation of an amino sugar intermediate using reagents such as acetic anhydride or acetyl chloride .
Biological Significance and Applications
Structural Relevance to Natural Glycoconjugates
This compound structurally resembles fragments found in complex glycoproteins and glycolipids, particularly those containing N-acetylglucosamine (GlcNAc) residues. Such structures play critical roles in cellular recognition, protein folding, and immune system function .
| Biological Function | Mechanism | Research Status |
|---|---|---|
| Glycosidase Inhibition | Competitive binding to enzyme active sites | Preliminary investigations |
| Lectin Binding Modulation | Interaction with carbohydrate-binding proteins | Theoretical based on structural features |
| Immunomodulatory Effects | Interaction with carbohydrate receptors on immune cells | Suggested by similar compounds |
| Anti-inflammatory Activity | Potential interference with glycan-mediated signaling | Hypothesized based on structure |
The N-acetyl group, particularly when attached to a carbohydrate framework, is recognized as a key epitope in many biological recognition processes, contributing to the compound's potential in biological applications .
Analytical Characterization Techniques
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information about this compound:
| NMR Experiment | Information Obtained |
|---|---|
| ¹H NMR | Anomeric proton signals (4.5-5.5 ppm), acetamide methyl (≈2.0 ppm) |
| ¹³C NMR | Anomeric carbon signals (95-105 ppm), acetamide carbonyl (≈170 ppm) |
| 2D COSY, HSQC, HMBC | Connectivity between protons and carbons, confirming structure |
Mass Spectrometric Analysis
Mass spectrometry provides accurate mass measurements and fragmentation patterns:
| MS Technique | Key Features |
|---|---|
| ESI-MS | Typically shows [M+H]⁺ at m/z ≈426.4 and [M+Na]⁺ at m/z ≈448.4 |
| MS/MS | Characteristic fragmentation at glycosidic bonds |
| MALDI-TOF | Useful for higher molecular weight derivatives |
These analytical techniques help confirm the structure and purity of the synthesized compound .
Comparative Analysis with Related Compounds
Structural Comparisons
The following table compares the target compound with structurally related molecules:
These structural relationships help predict properties and biological activities of the target compound based on known characteristics of similar molecules.
Research Applications
Applications in Glycobiology
The compound has potential applications in various areas of glycobiology research:
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As a molecular probe for studying carbohydrate-protein interactions
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As a standard for analytical methods in glycan analysis
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As a starting point for the synthesis of more complex glycoconjugates
Medicinal Chemistry Applications
In medicinal chemistry, the compound may serve as:
| Application | Potential Benefit | Research Status |
|---|---|---|
| Glycomimetic Drug Development | Mimicking natural glycan structures with improved stability | Theoretical stage |
| Glycosidase Inhibitor Scaffold | Framework for developing enzyme inhibitors | Early research |
| Carbohydrate-Based Vaccines | Component in synthetic glycoconjugate vaccines | Conceptual level |
| Drug Delivery Systems | Building block for glycosylated drug carriers | Exploratory research |
The acetamide-functionalized carbohydrate structure makes this compound particularly interesting for targeting carbohydrate-recognizing proteins involved in various disease processes .
Future Research Directions
Synthetic Optimization
Future synthetic efforts could focus on:
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Developing more efficient protection/deprotection strategies
-
Exploring enzymatic methods for specific transformations
-
Investigating one-pot synthetic approaches to reduce steps and increase yields
Biological Evaluation
Priority areas for biological investigation include:
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Systematic screening against glycosidases and lectins
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Evaluation of immunomodulatory properties
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Assessment of potential antimicrobial activities
-
Investigation of cellular uptake and metabolism
Structural Modifications
Structure-activity relationship studies could explore:
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